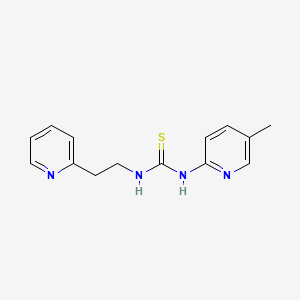
Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is a thiourea derivative characterized by the presence of pyridine rings. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthesis might involve the following steps:
Preparation of Isothiocyanate Intermediate: Reacting 5-methyl-2-pyridinylamine with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea Derivative: Reacting the isothiocyanate intermediate with 2-(2-pyridinyl)ethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of thiourea dioxide or sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiourea derivatives with various functional groups.
科学研究应用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
作用机制
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound with a simple structure.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Isothioureas: Compounds with an isothiourea functional group.
Uniqueness
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct chemical and biological properties compared to other thiourea derivatives.
属性
CAS 编号 |
149488-74-4 |
|---|---|
分子式 |
C14H16N4S |
分子量 |
272.37 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H16N4S/c1-11-5-6-13(17-10-11)18-14(19)16-9-7-12-4-2-3-8-15-12/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18,19) |
InChI 键 |
NDQKCHYSWLGKCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



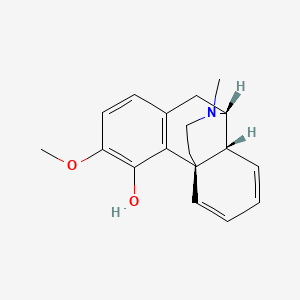
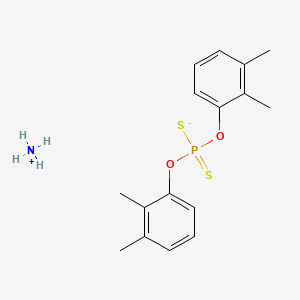
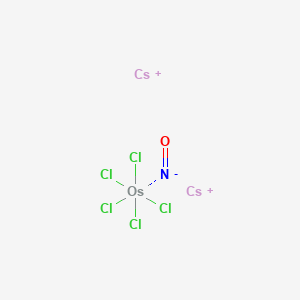
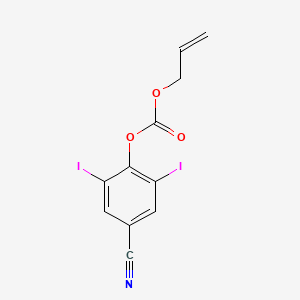

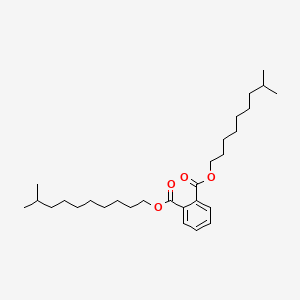
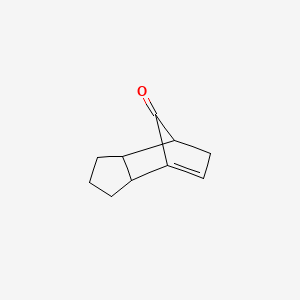
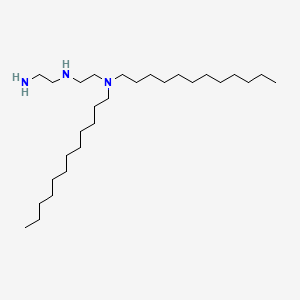
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

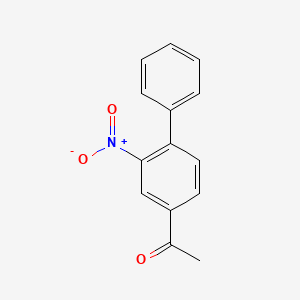

![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
